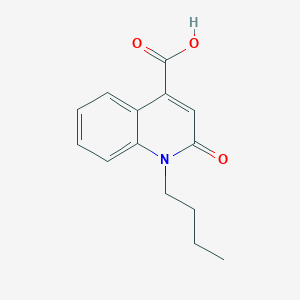
4-Iodo-2-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-methyl-1,1'-biphenyl: is an organic compound with the molecular formula C13H11I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-1,1'-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2-methyl-1,1'-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of carboxylic acids.
Reduction: Deiodinated compounds or reduced functional groups.
Applications De Recherche Scientifique
4-Iodo-2-methyl-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methyl-1,1'-biphenyl involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding , influencing the compound’s reactivity and interaction with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity in different chemical environments.
Comparaison Avec Des Composés Similaires
4-Iodo-1-methylbenzene: Similar structure but lacks the phenyl group.
2-Iodo-1-phenylbenzene: Similar structure but lacks the methyl group.
4-Bromo-2-methyl-1-phenylbenzene: Similar structure but with a bromine atom instead of iodine.
Propriétés
Formule moléculaire |
C13H11I |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
4-iodo-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
DLGJDXSUHCXMNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
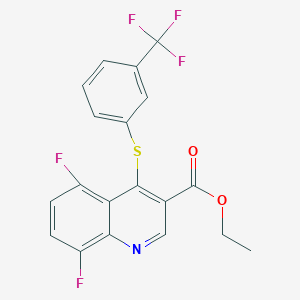
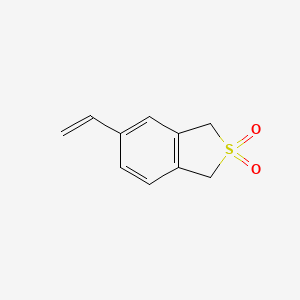
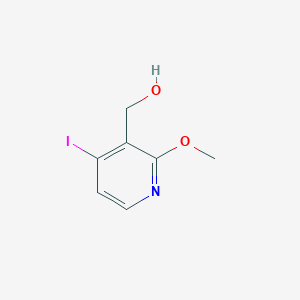
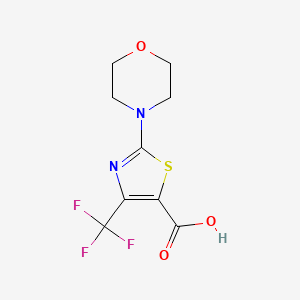
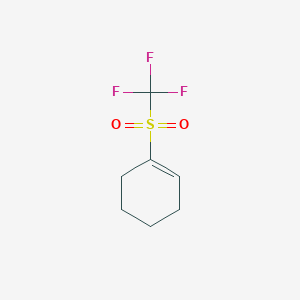
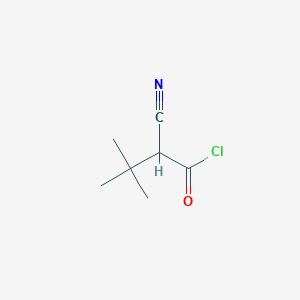
![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)
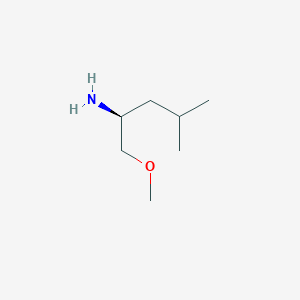
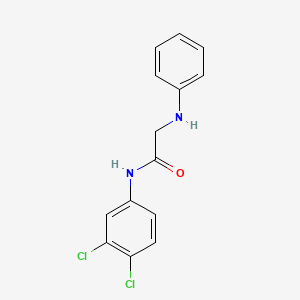
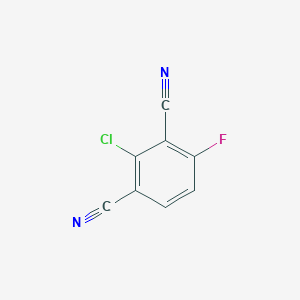
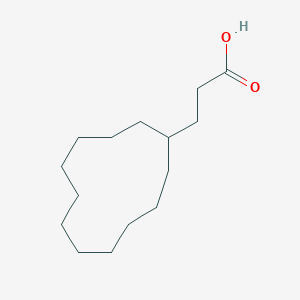
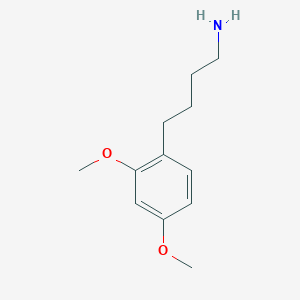
![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)
